molecular formula C12H12INO2 B1442225 Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate CAS No. 1126422-50-1

Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate

Cat. No.: B1442225
CAS No.: 1126422-50-1
M. Wt: 329.13 g/mol
InChI Key: RUECAXYFLMFLBR-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThese interactions can lead to the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic processes . Additionally, indole derivatives have been reported to bind to multiple receptors, which can affect signaling pathways and cellular responses .

Cellular Effects

The effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Furthermore, they can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, they can activate or inhibit signaling pathways by binding to receptors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester can change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature, pH, and light exposure . Over time, these compounds may degrade, leading to changes in their biological activity. Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and signaling processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by active and passive transport mechanisms . Once inside the cells, they can bind to intracellular proteins, influencing their localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of 3-Iodo-5-methyl-1h-indole-2-carboxylic acid ethyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can modulate gene expression by interacting with nuclear receptors and transcription factors . Additionally, they can be targeted to other organelles, such as mitochondria, where they can influence metabolic processes and cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate typically involves the iodination of 5-methyl-1h-indole-2-carboxylic acid ethyl ester. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Properties

IUPAC Name

ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO2/c1-3-16-12(15)11-10(13)8-6-7(2)4-5-9(8)14-11/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUECAXYFLMFLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate
Reactant of Route 3
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate
Reactant of Route 4
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Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 3-iodo-5-methyl-1H-indole-2-carboxylate

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